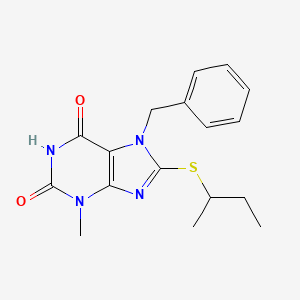

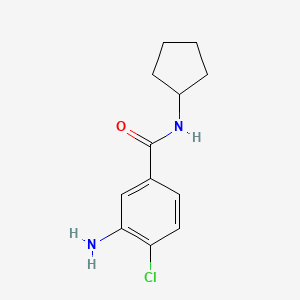

![molecular formula C19H19F3N2O3S B2660168 N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-4-nitrobenzenecarboxamide CAS No. 882747-84-4](/img/structure/B2660168.png)

N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-4-nitrobenzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-4-nitrobenzenecarboxamide” is a chemical compound. It is a derivative of trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

The synthesis of this compound might involve the use of 2,2,2’-trimethyl-3’-trifluoromethyl-propionanilide . The reaction mixture is then concentrated in vacuo and diluted with water. It is then basified with a 10% NaOH solution and extracted with ether .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17F3N2OS/c1-12(2,8-18-11(17)19)20-7-9-4-3-5-10(6-9)13(14,15)16/h3-6H,7-8H2,1-2H3,(H3,17,18,19) . This indicates that the compound has a molecular weight of 306.35.Chemical Reactions Analysis

The trifluoromethyl group in this compound is of significant interest in organic chemistry. It is often introduced into an organic compound through a process known as trifluoromethylation . This process is actively pursued in academic research due to the importance of trifluoromethylated compounds in the pharmaceutical industry and agrochemicals .Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 306.35. More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Flubendiamide as a Novel Insecticide

Flubendiamide is a novel class of insecticide with a unique chemical structure, showing exceptional insecticidal activity, especially against lepidopterous pests. Its distinctiveness lies in the incorporation of novel substituents like a heptafluoroisopropyl group, a sulfonylalkyl group, and an iodine atom, making it highly effective and safe for non-target organisms. This compound is poised as a suitable agent for integrated pest management programs (Tohnishi et al., 2005).

Transparent Aromatic Polyimides

The compound has applications in the synthesis of transparent polyimides (PIs) with high refractive indices and small birefringences, alongside good thermomechanical stabilities. This development is significant for materials science, offering materials that are transparent, colorless, and possess excellent optical and mechanical properties (Tapaswi et al., 2015).

Redox/Condensation Cascade Reactions

In organic synthesis, the compound facilitates redox/condensation cascade reactions between 2-amino/hydroxy nitrobenzenes and activated methyl groups. This method provides a straightforward, atom-economic approach to synthesizing 2-hetaryl-benzimidazoles and -benzoxazoles, showcasing its utility in creating complex organic molecules efficiently (Nguyen et al., 2013).

Antimicrobial Activity of Novel Derivatives

Research into novel 1,2,4-triazole derivatives, synthesized through a series of reactions involving this compound, has revealed significant antibacterial and antifungal activities. This highlights its potential in developing new antimicrobial agents, contributing to the fight against resistant pathogens (Mange et al., 2013).

Insights into Antiferromagnetic Exchange Interaction

Studies involving compounds related to N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-4-nitrobenzenecarboxamide have provided insights into the antiferromagnetic exchange interaction among spins in certain molecular configurations. Such research is vital for understanding magnetic properties at the molecular level, with implications for material science and quantum computing (Fujita et al., 1996).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

properties

IUPAC Name |

N-[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O3S/c1-18(2,28-11-13-4-3-5-15(10-13)19(20,21)22)12-23-17(25)14-6-8-16(9-7-14)24(26)27/h3-10H,11-12H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWNXVJAHXZBSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])SCC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

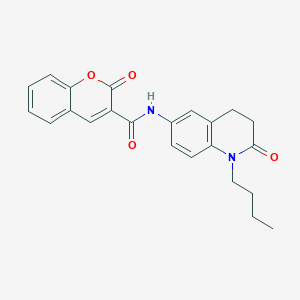

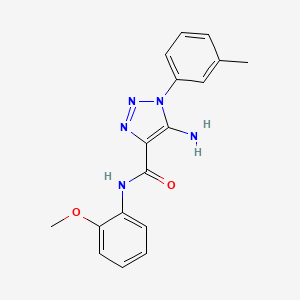

![2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(3-methylbutyl)-1,3-thiazole-5-carboxamide](/img/structure/B2660085.png)

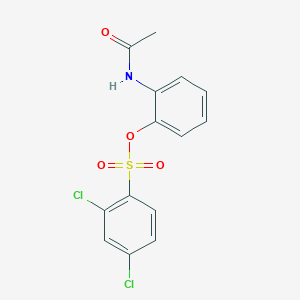

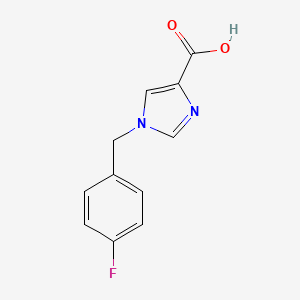

![5-benzyl-3-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2660086.png)

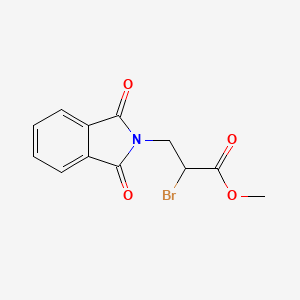

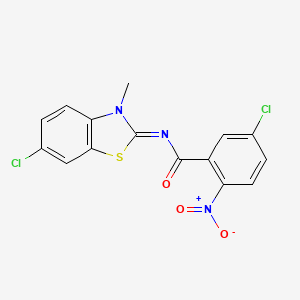

![1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone](/img/structure/B2660098.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2660100.png)

![2-[4-(1-Hydroxyethyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B2660102.png)

![4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2660106.png)